2-Phenylethyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate
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Overview
Description
2-phenylethyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with a unique structure that combines a phenylethyl group, a brominated ethoxybenzoyl moiety, and a piperazinyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate typically involves multiple steps. One common approach starts with the bromination of 2-ethoxybenzoyl chloride to introduce the bromine atom. This is followed by the reaction with piperazine to form the piperazinyl intermediate. The final step involves the esterification of the intermediate with 2-phenylethyl acetate under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding ethoxybenzoyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylacetic acid, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-phenylethyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-phenylethyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The brominated ethoxybenzoyl moiety is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The piperazinyl group may enhance its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-phenylethyl acetate: A simpler ester with similar structural features but lacking the brominated ethoxybenzoyl and piperazinyl groups.
5-bromo-2-ethoxybenzoic acid: Contains the brominated ethoxybenzoyl moiety but lacks the phenylethyl and piperazinyl groups.
3-oxopiperazine derivatives: Compounds with similar piperazinyl structures but different substituents.
Uniqueness
2-phenylethyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25BrN2O5 |
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Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-phenylethyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C23H25BrN2O5/c1-2-30-20-9-8-17(24)14-18(20)23(29)26-12-11-25-22(28)19(26)15-21(27)31-13-10-16-6-4-3-5-7-16/h3-9,14,19H,2,10-13,15H2,1H3,(H,25,28) |
InChI Key |
QDISSUMSBMBZNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCNC(=O)C2CC(=O)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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